4-(5-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
Overview
Description
4-(5-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features a tetrazole ring, a piperidine moiety, and a benzamide group
Preparation Methods
The synthesis of 4-(5-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Benzamide Group: This step often involves the use of amide coupling reagents such as EDCI or DCC to form the amide bond.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
4-(5-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the piperidine moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
4-(5-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Biological Studies: It can be used to study enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the tetrazole ring may participate in hydrogen bonding and electrostatic interactions with enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other tetrazole-containing benzamides and piperidine derivatives. Compared to these, 4-(5-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its combined structural features, which may confer enhanced biological activity and specificity. Examples of similar compounds include:
Tetrazole-Benzamides: Compounds with similar tetrazole and benzamide structures but lacking the piperidine moiety.
Piperidine-Benzamides: Compounds with piperidine and benzamide structures but lacking the tetrazole ring.
Properties
IUPAC Name |
4-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyltetrazol-1-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c16-14(23)11-4-6-12(7-5-11)21-15(17-18-19-21)24-10-13(22)20-8-2-1-3-9-20/h4-7H,1-3,8-10H2,(H2,16,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRXJQVCYIEJQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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